2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is a nitrogen-containing heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine includes a bipyridine core, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine typically involves multi-step organic reactions. One common method includes the cyclization of Schiff bases using complex bases of amides of group I of the periodic table (e.g., NaNH2, KNH2) and alcoholates (e.g., t-BuONa, t-BuOK) in inert proton-free diluents such as benzene, cyclohexane, toluene, or xylene . The reaction conditions often involve temperatures ranging from 20°C to the boiling point of the diluent used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully saturated amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anticancer activity.
Pyrrolopyrazine derivatives: Exhibits antimicrobial and anti-inflammatory properties.
Tetrahydroisoquinoline analogs: Shows potential in treating neurodegenerative disorders.
Uniqueness
2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is unique due to its specific bipyridine core structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
Biological Activity
2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine is a heterocyclic compound belonging to the bipyridine class. Its unique structure, characterized by a tetrahydro-bipyridine moiety, positions it as a promising candidate for various biological applications. This article reviews the biological activity of this compound based on diverse sources, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2, with a molecular weight of approximately 174.24 g/mol. The compound features a methyl group at the 2' position and an amine group at the 6' position of the bipyridine structure. This configuration is crucial for its biological activity.
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with metabolic pathways. For instance, it may interact with cholinesterases and other hydrolases.
- Receptor Modulation : It can bind to neurotransmitter receptors such as nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially exhibiting neuroprotective effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound.
- Antibacterial Effects : The compound demonstrated significant activity against various bacterial strains. For example:
- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.
- Escherichia coli : Showed moderate inhibitory effects.
Antiparasitic Activity
Research indicates that this compound exhibits antiparasitic activity as well. It has been tested against Plasmodium falciparum strains:
- Activity Against Malaria : The compound displayed promising results against chloroquine-sensitive and resistant strains of P. falciparum. Its IC50 values suggest effective inhibition of parasite growth.
Cytotoxicity
While exploring its potential as an anticancer agent:
- Cancer Cell Lines : In vitro studies revealed that this compound has cytotoxic effects on several cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.
ADMET Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for assessing the drug-likeness of a compound:
Parameter | Value |
---|---|
Molecular Weight | 174.24 g/mol |
Caco-2 Permeability | High |
Oral Bioavailability | Good |
Blood-Brain Barrier Penetration | Moderate |
Toxicity (LD50) | >2000 mg/kg |
These parameters suggest that the compound has favorable characteristics for oral administration and therapeutic use.
Case Studies
- Study on Antimicrobial Activity : A study published in MDPI evaluated the antibacterial effects of various bipyridine derivatives including this compound. Results indicated significant inhibition against both gram-positive and gram-negative bacteria .
- Antimalarial Efficacy : Research conducted on the antimalarial properties demonstrated that this compound effectively inhibited P. falciparum growth in vitro with IC50 values comparable to established antimalarial drugs .
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
6-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-8-9(5-6-11(12)14-8)10-4-2-3-7-13-10/h5-6H,2-4,7H2,1H3,(H2,12,14) |
InChI Key |
DVNWUPKCBRWZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=NCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.